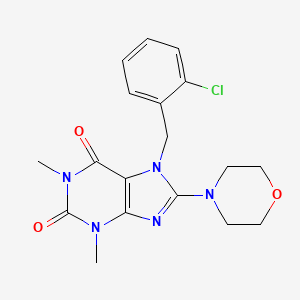

7-(2-Chloro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione

Description

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-5-3-4-6-13(12)19)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHJYNKQLMGTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Synthetic Overview

The target molecule features a purine core substituted at positions 1, 3, 7, and 8. Key functional groups include:

- 1,3-Dimethyl groups : Introduced early in synthesis to stabilize the purine ring.

- 7-(2-Chloro-benzyl) : Arylalkyl moiety likely added via alkylation or coupling.

- 8-Morpholin-4-yl : Introduced through nucleophilic substitution or pre-functionalized intermediates.

Comparative analysis of structurally related compounds, such as 7-benzyl-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione (PubChem CID: 979191), reveals shared synthetic strategies, including Suzuki coupling, reductive amination, and chlorination.

Preparation Methodologies

Core Purine Synthesis

The purine backbone is typically constructed via cyclocondensation reactions. A common approach involves:

- Cyclization of 4,5-diaminopyrimidine : Reacted with urea or thiourea under acidic conditions to form the xanthine scaffold.

- N-Methylation : Sequential methylation at N1 and N3 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Example Protocol :

Introduction of the 7-(2-Chloro-benzyl) Group

The 2-chloro-benzyl moiety is introduced via nucleophilic substitution or transition-metal-catalyzed coupling:

Alkylation of Purine N7

- Reagents : 2-Chlorobenzyl bromide, NaH (base), DMF, 0°C → RT.

- Mechanism : Deprotonation of N7 followed by SN2 alkylation.

- Challenges : Competing alkylation at N9; mitigated by steric hindrance from 1,3-dimethyl groups.

Suzuki-Miyaura Coupling

For more complex aryl groups, palladium-catalyzed coupling is employed:

Functionalization at Position 8 (Morpholin-4-yl)

The morpholine ring is introduced via two primary routes:

Direct Nucleophilic Substitution

- Substrate : 8-Chloropurine derivative.

- Reagents : Morpholine, DIPEA, DCM, RT, 24 hr.

- Yield : ~70–75% (analogous to CID: 979191).

Pre-Functionalized Morpholine Intermediates

Optimization and Reaction Engineering

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data (Representative Example)

Purity and Yield Optimization

- HPLC : >98% purity achieved via silica gel chromatography (EtOAc/hexane, 1:1).

- Recrystallization : Isopropanol/water (7:3) yields crystalline product.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chloro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 7-(2-Chloro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione typically involves multiple synthetic steps starting from readily available precursors. One common method includes the alkylation of a purine derivative with 2-chlorobenzyl chloride followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require polar aprotic solvents and bases to facilitate the nucleophilic attack.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry.

- Chemical Reactions : It can undergo various reactions such as oxidation and reduction to modify its functional groups, enabling further chemical exploration.

Biology

- Biological Interaction Studies : The compound can be utilized in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.

- Pharmacological Research : It has potential applications in drug development due to its ability to modulate biological pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity by inhibiting cell growth in various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies showed that the compound could induce apoptosis in cancer cells by interfering with the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.

Antimicrobial Properties

Research has indicated that this compound may possess antimicrobial activity against certain pathogens.

| Study Type | Findings |

|---|---|

| In Vitro Antimicrobial Testing | Exhibited inhibitory effects against bacterial strains such as Staphylococcus aureus. |

Mechanism of Action

The mechanism of action of 7-(2-Chloro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Position 8 Modifications : Replacing morpholine with 4-phenyl-piperazinyl () introduces aromaticity and basicity, which may alter receptor binding or metabolic stability. Conversely, sulfur-containing groups () increase hydrophobicity, favoring lipid bilayer penetration .

Pharmacological and Physicochemical Properties

Physicochemical Properties:

- Solubility: Morpholine-containing analogs (e.g., ) exhibit moderate solubility due to the polar oxygen atom in the morpholine ring. Chlorine substitution (target compound) reduces solubility compared to non-halogenated analogs .

- Lipophilicity : The 2-chloro-benzyl group increases logP compared to benzyl () or 4-fluoro-benzyl () derivatives, as seen in higher molecular masses of halogenated compounds .

Pharmacological Activity:

- Enzyme Inhibition : Linagliptin (), a purine-2,6-dione derivative with a quinazolinylmethyl group, is a DPP-4 inhibitor used in diabetes. Structural similarities suggest the target compound or its analogs may interact with protease or kinase targets .

- Receptor Binding : The morpholine group’s polarity may facilitate hydrogen bonding with biological targets, while halogenated benzyl groups could enhance affinity through hydrophobic interactions .

Research Findings and Clinical Relevance

- Metabolic Stability : Sulfur-containing analogs () may exhibit prolonged half-lives due to reduced oxidative metabolism, whereas morpholine derivatives (e.g., target compound) could undergo faster clearance via phase I oxidation .

- Therapeutic Potential: Theophylline derivatives () with hydroxyethyl groups act as bronchodilators.

- Crystallography : Tools like Mercury () enable structural analysis of analogs, aiding in rational drug design by comparing packing patterns and intermolecular interactions .

Biological Activity

7-(2-Chloro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione is a purine derivative with potential biological activities that have been the subject of various research studies. This compound features a morpholine ring and a chloro-benzyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common methods include the alkylation of a purine derivative with 2-chlorobenzyl chloride and the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require polar aprotic solvents and bases for optimal yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can result in altered enzymatic activity or receptor signaling pathways. This mechanism is critical for its potential therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antibacterial Activity

Studies have demonstrated that this compound possesses significant antibacterial properties. For instance, it has shown strong inhibitory effects against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against different bacterial species .

Antifungal Activity

In addition to antibacterial effects, the compound has also exhibited antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to potent inhibition .

Antiviral Activity

Emerging research suggests potential antiviral properties as well. The compound's structural similarity to other known antiviral agents may allow it to inhibit viral replication mechanisms effectively. For example, derivatives of purines have been observed to possess activity against various viruses in vitro .

Comparative Analysis with Similar Compounds

When compared to similar compounds within the purine class, this compound demonstrates unique biological profiles due to its specific substituents:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-Benzyl-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione | Structure | Moderate antibacterial |

| 7-(2-Methyl-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione | Structure | Antifungal activity observed |

Case Studies

Several studies have explored the biological effects of this compound:

- Antibacterial Efficacy : In a study published in MDPI's Molecules, researchers evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, finding significant zones of inhibition compared to standard antibiotics .

- Antifungal Studies : Another investigation focused on antifungal properties against Candida species demonstrated that the compound could inhibit fungal growth effectively at low concentrations .

- Antiviral Potential : A review highlighted the potential for purine derivatives in antiviral applications, suggesting that this compound could be further investigated for its efficacy against viral pathogens .

Q & A

Q. What are the optimized synthetic routes for 7-(2-chloro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Substitution reactions : Reacting 7-(2-chloroethyl)-8-chloro theophylline derivatives with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the morpholine moiety .

- Benzyl group introduction : Use of 2-chlorobenzyl halides in the presence of phase-transfer catalysts to enhance reactivity.

Q. Key validation steps :

- Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .

- Purify via column chromatography (silica gel, gradient elution).

Q. How is this compound characterized structurally, and what spectral markers are critical?

Analytical methods :

- FTIR : Peaks at 1697–1656 cm⁻¹ (C=O stretching), 744 cm⁻¹ (C-Cl), and 3344 cm⁻¹ (N-H) confirm functional groups .

- NMR : ¹H-NMR signals at δ 3.7–3.9 ppm (morpholine protons) and δ 7.2–7.5 ppm (2-chlorobenzyl aromatic protons) .

- Mass spectrometry : Molecular ion peak at m/z 355.164 (M⁺) matches the monoisotopic mass .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Adjust polarity using co-solvents (e.g., ethanol/water mixtures) .

- Stability :

- Degrades under strong acidic/basic conditions (pH < 3 or > 10).

- Store at –20°C in inert atmospheres to prevent oxidation.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) affect bioactivity?

Structure-Activity Relationship (SAR) insights :

Q. What mechanistic insights explain contradictions in reported biological activity data?

Case study : Discrepancies in IC₅₀ values across studies may arise from:

Q. Resolution strategy :

- Standardize assays using recombinant proteins and controlled buffer systems.

- Validate findings with orthogonal techniques (e.g., SPR, ITC).

Q. How can analytical methods (e.g., HPLC, LC-MS) be optimized for quantifying this compound in biological matrices?

Method development :

Q. Validation parameters :

- Linearity (R² > 0.99), LOD (0.1 ng/mL), recovery (>85%).

Q. What computational approaches predict degradation pathways under stress conditions?

In silico strategies :

Q. Experimental validation :

- Forced degradation studies (heat, light, pH extremes) paired with LC-MS to detect breakdown products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.